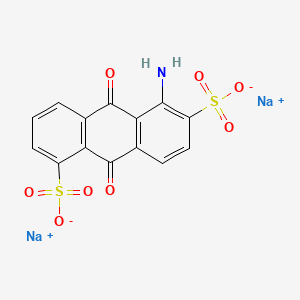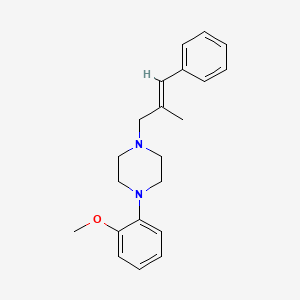
N,N'-2,5-cyclohexadiene-1,4-diylidenebis(2-nitrobenzenesulfonamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-2,5-cyclohexadiene-1,4-diylidenebis(2-nitrobenzenesulfonamide), commonly known as CBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. CBS is a versatile compound that has been shown to have a wide range of biochemical and physiological effects, making it an attractive candidate for use in various research fields.
Mecanismo De Acción
The mechanism of action of CBS involves the binding of the compound to the active site of carbonic anhydrase enzymes, thereby preventing the enzyme from carrying out its normal function. This inhibition can lead to a range of physiological effects, depending on the specific enzyme that is being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CBS are diverse and depend largely on the specific enzyme that is being targeted. Some of the effects that have been observed include changes in pH, alterations in ion transport, and changes in the activity of certain neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CBS in lab experiments is its ability to selectively target specific enzymes, allowing researchers to study the effects of inhibiting these enzymes in a controlled setting. However, one limitation of using CBS is that it can be difficult to obtain in large quantities, making it expensive to use in larger-scale experiments.
Direcciones Futuras
There are many potential future directions for research involving CBS. Some possible areas of study include the development of new inhibitors that are more selective or have fewer side effects, the use of CBS in the treatment of other diseases, and the exploration of the compound's potential applications in other research fields, such as materials science or nanotechnology.
In conclusion, N,N'-2,5-cyclohexadiene-1,4-diylidenebis(2-nitrobenzenesulfonamide) is a versatile compound that has shown promise in a wide range of scientific research applications. Its ability to selectively inhibit certain enzymes makes it an attractive candidate for use in the development of new therapeutics and the study of physiological processes. As research in this field continues to evolve, it is likely that CBS will continue to play an important role in advancing our understanding of the biochemical and physiological processes that underlie many diseases and disorders.
Métodos De Síntesis
CBS can be synthesized through a multi-step process involving the reaction of 2-nitrobenzenesulfonyl chloride with cyclohexadiene in the presence of a base. The resulting compound is then treated with sodium hydride and further reacted with 2-nitrobenzenesulfonamide to yield the final product.
Aplicaciones Científicas De Investigación
CBS has been widely used in scientific research due to its ability to selectively inhibit the activity of certain enzymes. Specifically, CBS has been shown to inhibit the activity of carbonic anhydrase enzymes, which are involved in a wide range of physiological processes. This inhibition has been shown to have potential therapeutic applications in the treatment of certain diseases, such as glaucoma and epilepsy.
Propiedades
IUPAC Name |
2-nitro-N-[4-(2-nitrophenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O8S2/c23-21(24)15-5-1-3-7-17(15)31(27,28)19-13-9-11-14(12-10-13)20-32(29,30)18-8-4-2-6-16(18)22(25)26/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASWAAGRUGYVCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N=C2C=CC(=NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B5027871.png)

![N-[1-(4-ethoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B5027900.png)

![N-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5027906.png)
![N-(sec-butyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5027913.png)

![8-methyl-8-azabicyclo[3.2.1]octan-3-one O-[4-(dimethylamino)-2-methoxy-5-nitrobenzoyl]oxime hydrochloride](/img/structure/B5027922.png)

![(2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B5027929.png)

![1,8-dibromo-17-(2-ethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5027942.png)
![2-iodo-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5027949.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-isobutylglycinamide](/img/structure/B5027968.png)